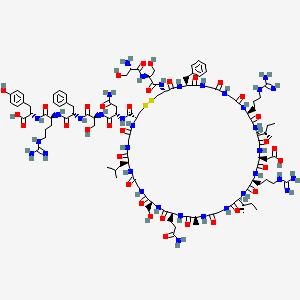

Atriopeptin III

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-64(30-31-76(109)148)92(163)138-71(47-144)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)96(167)139-73(49-146)98(169)133-67(37-57-21-14-11-15-22-57)95(166)130-62(24-17-33-118-106(113)114)91(162)136-70(104(175)176)38-58-26-28-59(147)29-27-58)50-177-178-51-75(140-99(170)72(48-145)137-87(158)60(108)46-143)101(172)132-66(36-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)93(164)142-85(54(6)9-2)103(174)135-69(40-83(155)156)97(168)131-63(94(165)141-84)25-18-34-119-107(115)116/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,166)(H,131,168)(H,132,172)(H,133,169)(H,134,171)(H,135,174)(H,136,162)(H,137,158)(H,138,163)(H,139,167)(H,140,170)(H,141,165)(H,142,164)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCBRUDZNRVKGK-GWLSAQFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H165N35O34S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2549.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90817-13-3, 97793-28-7 | |

| Record name | Atrial natriuretic factor prohormone (103-126) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090817133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrial natriuretic factor prohormone (103-126) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097793287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Physiological Roles of Atriopeptin Iii

Cardiovascular System Regulation

Blood Pressure Homeostasis and Vasodilation

A primary and well-documented function of Atriopeptin III is its ability to lower systemic arterial pressure. nih.govnih.gov This hypotensive effect is a direct consequence of its potent vasodilatory action, which involves the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance. ontosight.ainih.gov The mechanism is initiated by the binding of this compound to specific natriuretic peptide receptors on vascular cells. ontosight.ai This binding activates guanylyl cyclase, which in turn increases the production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). ontosight.ainih.gov Elevated cGMP levels mediate the vasorelaxant response. nih.gov

Research in animal models has demonstrated the significant impact of this compound on blood pressure. For instance, in rats with chronic renal failure, a condition often associated with hypertension, an infusion of this compound resulted in a 20% reduction in systemic blood pressure. nih.govnih.gov

Vascular Smooth Muscle Modulation

The vasodilatory effect of this compound is fundamentally linked to its direct modulation of vascular smooth muscle cells. ontosight.ainih.gov It potently induces relaxation in these cells, and studies have shown it is more effective than other atriopeptins, such as Atriopeptin I and II, in this regard. nih.gov This relaxation is a direct response and is not mediated by other common relaxant pathways like beta-adrenergic receptors. nih.gov

At the cellular level, this compound has been shown to inhibit contractions induced by agonists like norepinephrine. sci-hub.se Its mechanism is thought to involve the inhibition of intracellular calcium (Ca2+) mobilization. sci-hub.senih.gov Specifically, it can attenuate the increase of intracellular free Ca2+ stimulated by vasopressors and interfere with Ca2+ influx, thereby promoting relaxation. sci-hub.senih.gov

Table 1: Effect of this compound on Norepinephrine (NE)-Induced Contraction in Mesenteric Resistance Vessels

| Vessel Source | Effect of this compound | Potency |

| WKY Rat | Potent and efficacious inhibition of NE-induced contraction | High |

| SHR Rat | Less potent and effective inhibition of NE-induced contraction | Lower |

This table is based on findings from a study comparing Wistar-Kyoto (WKY) rats and Spontaneously Hypertensive Rats (SHR). sci-hub.se

Direct Cardiac Myocyte Effects, including Relaxation Properties

Beyond the vasculature, this compound has direct effects on cardiac myocytes. A significant finding is its ability to induce early relaxation of isolated mammalian papillary muscle without affecting the maximal velocity of shortening. ahajournals.org This lusitropic (relaxation-enhancing) effect is similar to that produced by agents that increase cGMP levels, such as sodium nitroprusside. ahajournals.orgoup.com

Renal System Function Modulation

This compound is a powerful modulator of kidney function, primarily through its ability to increase the glomerular filtration rate and promote the excretion of sodium and water. nih.govontosight.ai

Glomerular Filtration Rate Enhancement

One of the key renal actions of this compound is the enhancement of the glomerular filtration rate (GFR). nih.govnih.gov In experimental models of chronic renal failure, an infusion of this compound led to a pronounced and sustained 24% increase in GFR. nih.govnih.gov Similarly, in kidneys made dysfunctional by ureteral obstruction, this compound administration enhanced the GFR by two- to three-fold. nih.gov

The mechanism for this GFR increase is believed to involve the relaxation of glomerular mesangial cells. physiology.org By inhibiting the contractile effects of substances like angiotensin II on these cells, this compound can increase the available surface area for filtration within the glomerulus. physiology.org Interestingly, while some studies show a significant GFR increase, others report no change in healthy, control kidneys, suggesting its effect may be more prominent under conditions of renal dysfunction or vasoconstriction. nih.govnih.gov

Table 2: Research Findings on this compound's Effect on Glomerular Filtration Rate (GFR)

| Study Model | Baseline GFR (ml/g per min) | GFR with this compound Infusion (ml/g per min) | Percent Change |

| Rat with Chronic Renal Failure | N/A | N/A | +24% nih.govnih.gov |

| Rat with Ureteral Obstruction (UO24h) | 0.28 ± 0.08 | 0.82 ± 0.10 | +193% nih.gov |

| Control Rat Kidney (in UO24h study) | 1.25 ± 0.08 | Unaffected | 0% nih.gov |

| Isolated Perfused Rat Kidney | 590 ± 24 (µl min⁻¹ g⁻¹) | 820 ± 55 (µl min⁻¹ g⁻¹) | +39% portlandpress.com |

Natriuretic and Diuretic Actions

This compound is characterized as a potent natriuretic (promoting sodium excretion) and diuretic (promoting water excretion) agent. nih.govontosight.ai Research has shown dramatic effects, with studies reporting a 4.4-fold increase in urinary volume and a 9 to 12-fold increase in sodium excretion following its infusion in rats with reduced renal mass. nih.gov This powerful effect on salt and water balance is central to its role in regulating blood volume and, consequently, blood pressure. byjus.com

The natriuretic effect is achieved through a combination of factors, including the increased GFR, which delivers a larger load of sodium to the renal tubules, and potentially by directly inhibiting sodium reabsorption in segments of the nephron. nih.govportlandpress.com Studies on isolated perfused kidneys indicate that the primary site of this natriuretic action is proximal to the ascending loop of Henle. portlandpress.com this compound retains its ability to cause natriuresis and diuresis even in models of chronic renal failure, highlighting the retained sensitivity of the nephrons to its action. nih.gov

Table 3: Natriuretic and Diuretic Effects of this compound in Isolated Perfused Rat Kidneys

| Parameter | Control | This compound |

| Urine Flow Rate (μl min⁻¹ g⁻¹) | 44.1 ± 5.2 | 97.5 ± 8.0 portlandpress.com |

| Urinary Sodium Excretion (μmol min⁻¹ g⁻¹) | 1.8 ± 0.3 | 5.6 ± 1.1 portlandpress.com |

| Fractional Sodium Excretion (%) | 2.0 ± 0.2 | 4.8 ± 1.1 portlandpress.com |

Renal Medullary Hemodynamics Alterations

This compound, a key member of the atrial natriuretic peptide (ANP) family, exerts significant influence on renal function, primarily through its effects on the hemodynamics of the renal medulla. ahajournals.organnualreviews.orgresearchgate.net Unlike many vasodilators that cause a general increase in total renal blood flow, this compound's action is more nuanced, leading to specific alterations within the medullary microcirculation that contribute to its potent natriuretic and diuretic effects. physiology.orgnih.gov

These hemodynamic changes are believed to involve the vasa recta, the capillary networks that supply blood to the medulla. ahajournals.orgkent.ac.uk Studies suggest that ANPs can increase blood flow and pressure within the vasa recta capillaries of the inner medulla. ahajournals.org This action is significant because the medullary circulation is a critical component of the pressure-natriuresis mechanism, which is fundamental to the long-term regulation of arterial blood pressure. ahajournals.orgresearchgate.net By preferentially altering renal medullary hemodynamics, this compound can promote sodium and water elimination, even in the absence of changes to total renal blood flow or GFR. ahajournals.org Receptors for ANP have been identified in the inner renal medulla and overlying the vasa recta bundles, providing an anatomical basis for these targeted hemodynamic actions. sci-hub.se

Table 1: Effect of this compound Infusion on Renal Parameters in Rats

| Parameter | Control Value | Value After this compound Infusion | Reference |

|---|---|---|---|

| Renal Interstitial Hydrostatic Pressure (RIHP) | 5.6 ± 0.8 mmHg | 8.1 ± 1.0 mmHg | physiology.org |

| Glomerular Filtration Rate (GFR) | Unaltered | Unaltered | physiology.org |

| Total Renal Blood Flow | Unaltered | Unaltered | physiology.org |

Endocrine and Neuroendocrine Interactions

Central Nervous System Distribution and Potential Neuromodulatory Roles

Beyond its peripheral endocrine and renal effects, this compound and its related peptides are recognized as having a significant presence and function within the central nervous system (CNS). physiology.orgcapes.gov.br Evidence points to this compound acting as a neuromodulator or neurotransmitter, participating in the central regulation of cardiovascular function and fluid balance. physiology.orgcapes.gov.brjneurosci.org

Immunohistochemical studies have mapped the distribution of atriopeptin-like immunoreactivity throughout the rat brain. nih.govpsu.edu Neurons producing these peptides are found in critical areas involved in autonomic and neuroendocrine control. nih.govannualreviews.org The highest concentrations of atriopeptin-like cell bodies and fibers are located in the hypothalamus, particularly in the anteroventral third ventricle area, a region vital for blood pressure regulation. nih.govpsu.eduannualreviews.org Other significant locations include the nucleus of the solitary tract, parabrachial nuclei, and the medial habenula. jneurosci.orgnih.gov The presence of ANP receptors in brain regions like the subfornical organ and area postrema further supports a role in central cardiovascular control. capes.gov.br

The neuromodulatory potential of this compound is demonstrated by its ability to influence neuronal activity directly. For instance, it has been shown to depress the excitability of sympathetic neurons. cdnsciencepub.com The distribution of atriopeptin-containing neurons in areas like the hypothalamus and brain stem suggests involvement in functions such as decreasing salt appetite and inhibiting water intake. jneurosci.orgpsu.edu This central activity complements the peptide's peripheral actions, creating an integrated system for managing blood pressure and body fluid homeostasis. capes.gov.brjneurosci.org

Table 3: Distribution of this compound-like Immunoreactivity in the Rat Central Nervous System and Potential Roles

| Brain Region | Presence | Potential Associated Function | Reference |

|---|---|---|---|

| Anteroventral Third Ventricle Area | High density of cell bodies and fibers | Central blood pressure control, fluid/electrolyte balance | jneurosci.orgnih.gov |

| Hypothalamus (general) | High concentration of cell bodies | Regulation of salt appetite, water intake, blood pressure | psu.eduannualreviews.org |

| Parabrachial Nuclei | Cell bodies present | Cardiovascular regulation | nih.govpsu.edu |

| Nucleus of the Solitary Tract | Cell bodies and fibers present | Integration of cardiovascular reflexes | jneurosci.orgnih.gov |

| Medial Habenula | High density of cell bodies | Neuroendocrine regulation | nih.gov |

Molecular and Cellular Mechanisms of Atriopeptin Iii Action

Natriuretic Peptide Receptor (NPR) Binding and Signaling

The biological actions of Atriopeptin III are initiated by its binding to natriuretic peptide receptors (NPRs), a family of transmembrane proteins. This interaction triggers a cascade of intracellular events, primarily centered around the production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP).

There are three main subtypes of natriuretic peptide receptors: NPR-A, NPR-B, and NPR-C. This compound, like other forms of ANP, exhibits a distinct binding profile for these receptor subtypes. It primarily binds with high affinity to the guanylyl cyclase-linked receptor, NPR-A. nih.govnih.gov This specific interaction is the principal mechanism through which this compound exerts its biological effects.

This compound also binds to NPR-C, which was initially characterized as a clearance receptor responsible for the removal and degradation of natriuretic peptides from the circulation. nih.gov However, NPR-C is now known to also mediate some biological effects by coupling to inhibitory G proteins, which can lead to the inhibition of adenylyl cyclase. nih.govnih.gov The affinity of this compound for NPR-B is considerably lower, and this receptor is primarily activated by C-type natriuretic peptide (CNP). nih.govnih.gov

The binding of this compound to the extracellular domain of NPR-A induces a conformational change in the receptor. This change activates the intracellular guanylyl cyclase domain of NPR-A, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.gov This leads to a significant and dose-dependent increase in intracellular cGMP levels. nih.gov Studies on thoracic aorta smooth muscle cells have shown that this compound can stimulate a substantial increase in cGMP, with a 50% effective concentration of approximately 3 nM. nih.gov Similarly, in isolated glomeruli from the kidney, this compound has been demonstrated to cause a dose-related increase in cGMP accumulation. nih.gov

The elevation of intracellular cGMP triggers a variety of downstream signaling cascades by interacting with several key effector proteins. The primary mediators of cGMP's effects are:

cGMP-dependent Protein Kinases (PKGs): cGMP binding activates PKGs, which then phosphorylate specific serine and threonine residues on a multitude of cellular proteins. nih.govfrontiersin.org This phosphorylation can alter the activity, localization, and function of these target proteins, thereby regulating processes such as calcium homeostasis, gene expression, and smooth muscle contraction. frontiersin.org

cGMP-gated Cation Channels: In some cell types, cGMP can directly bind to and modulate the activity of ion channels, influencing cellular membrane potential and ion flux. frontiersin.org

cGMP-regulated Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cyclic nucleotides. cGMP can allosterically regulate certain PDEs, creating a feedback loop that controls both cGMP and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways. unito.it

One notable pathway influenced by cGMP is the Akt/GSK-3β signaling cascade, which is involved in cellular processes like myocardial contraction and hypertrophy. nih.gov

Ion Transport and Cellular Process Modulation

The signaling cascades initiated by this compound and cGMP ultimately lead to the modulation of various ion transport systems and cellular functions, which are fundamental to its physiological roles in vasodilation and natriuresis.

This compound, through the generation of cGMP, plays a crucial role in regulating intracellular calcium ([Ca²⁺]i) levels. Elevated cGMP concentrations lead to a decrease in cytosolic Ca²⁺. frontiersin.org This is achieved through several potential mechanisms mediated by PKG, including:

Inhibition of Ca²⁺ influx through voltage-gated calcium channels.

Stimulation of Ca²⁺ re-uptake into intracellular stores like the sarcoplasmic reticulum.

Activation of plasma membrane Ca²⁺ pumps that extrude calcium from the cell.

By lowering intracellular calcium levels in vascular smooth muscle cells, this compound promotes relaxation and vasodilation.

This compound also modulates the activity of the sodium-hydrogen exchanger (NHE), a key transporter involved in sodium reabsorption and pH regulation. The effects of this compound on NHE appear to be tissue-specific. In human erythrocytes, this compound has been shown to stimulate Na+/H+ exchange via a cGMP-dependent mechanism. nih.gov

Conversely, in the context of renal function, ANP has been found to inhibit the Na+/H+ antiport (specifically NHE3) in the brush border membrane of the proximal tubules. nih.gov The mechanism for this cGMP-mediated inhibition of NHE3 is complex and requires the involvement of the PDZ domain adapter protein NHERF2, which acts as an anchoring protein for cGMP-dependent protein kinase type II (cGKII). nih.gov This interaction facilitates the phosphorylation and subsequent inhibition of NHE3, contributing to the natriuretic effect of this compound by reducing sodium reabsorption in the kidneys. unito.itnih.gov

Influence on Vascular Smooth Muscle Cell Contraction and Proliferation

This compound, a 24-amino acid peptide, exerts significant influence over vascular smooth muscle cells (VSMCs), primarily through its potent vasodilator activity. nih.govnih.gov This vasorelaxant effect is a key component of its role in blood pressure homeostasis. scilit.com The cellular mechanism underlying this action involves the attenuation of signals initiated by vasoconstrictors like vasopressin. nih.govnih.gov

Research on cultured aortic smooth muscle cells has demonstrated that this compound (APIII) can counteract the effects of vasopressin-induced Ca2+ mobilization. Specifically, APIII has been shown to attenuate the increase of intracellular free Ca2+ ([Ca2+]i) stimulated by vasopressors. nih.govnih.gov This interference with calcium signaling is a critical step in preventing the cellular contraction that leads to vasoconstriction. The effect of this compound on vasopressor-stimulated calcium mobilization is partially mimicked by 8-bromo cGMP, suggesting the involvement of the cyclic guanosine monophosphate (cGMP) pathway. nih.gov These findings indicate that this compound's vasodilatory effect is, at least in part, due to its ability to interfere with the calcium-dependent contractile mechanisms in VSMCs. nih.gov

Beyond its immediate effects on contraction, this compound also influences the growth characteristics of VSMCs. Studies have shown that atrial natriuretic peptide (ANP), the family to which this compound belongs, can suppress the proliferative effects of serum, positioning it as an antimitogenic factor. cloudfront.net Furthermore, ANP has been demonstrated to possess antihypertrophic properties, suppressing basal and angiotensin II-induced RNA and protein synthesis, which leads to a reduction in cell size. cloudfront.net This suggests a broader role for this compound in modulating vascular structure and remodeling, in addition to its acute effects on vascular tone.

Table 1: Effect of this compound on Vascular Smooth Muscle Cells (VSMCs)

| Parameter | Effect of this compound | Mechanism of Action | Reference |

|---|---|---|---|

| Contraction | Inhibition/Relaxation | Attenuates vasopressor-induced increase in intracellular free Ca2+. nih.govnih.gov | nih.govnih.gov |

| Proliferation | Suppression | Acts as an antimitogenic factor against serum-induced growth. cloudfront.net | cloudfront.net |

| Hypertrophy | Inhibition | Suppresses angiotensin II-induced RNA and protein synthesis. cloudfront.net | cloudfront.net |

Mesangial Cell Contractility Inhibition

This compound plays a crucial role in renal hemodynamics by modulating the contractility of glomerular mesangial cells. These specialized cells regulate the filtration surface area within the glomerulus, and their contraction can reduce the glomerular filtration rate (GFR). nih.gov this compound has been shown to inhibit the contractile responses of these cells to vasoconstrictors such as arginine vasopressin (AVP). nih.gov

In cultured rat mesangial cells, AVP induces a significant increase in intracellular Ca2+ concentration, leading to cell contraction. The presence of this compound diminishes this AVP-induced Ca2+ mobilization and subsequent contraction. nih.gov For instance, AVP-induced contraction of 33.8% of cells was virtually abolished in the presence of 10(-8) M this compound. nih.gov This inhibitory action is believed to be one of the mechanisms by which atrial natriuretic peptides can increase the GFR. nih.gov

The second messenger proposed for this action is cGMP. This compound stimulates cGMP production in mesangial cells, and the application of 8-Bromo-cGMP, a stable analog of cGMP, can mimic the inhibitory effects on AVP-induced Ca2+ signaling and cell contraction. nih.gov This suggests that this compound, by blocking the cellular actions of vasoconstrictors on mesangial cells, helps to maintain or increase the glomerular filtration area. nih.gov

Table 2: this compound Action on Vasopressin-Induced Effects in Mesangial Cells

| Effect of Arginine Vasopressin (AVP) | Effect of this compound on AVP-induced action | Reference |

|---|---|---|

| Increased intracellular Ca2+ | Diminished | nih.gov |

| Increased 45Ca2+ efflux | Inhibited | nih.gov |

| Increased 45Ca2+ uptake | Inhibited | nih.gov |

| Cell Contraction | Virtually Abolished | nih.gov |

Precursor Processing and Enzymatic Regulation

Post-Translational Processing of Precursor Peptides (e.g., Auriculin B)

This compound is derived from a larger precursor protein, pro-atrial natriuretic peptide (pro-ANP). The processing of this prohormone into smaller, biologically active congeners is a critical activation step. nih.govnih.gov Evidence from studies on cultured neonatal rat hypothalamic neurons suggests a specific processing pathway where Auriculin B (also known as ANP4-28) is converted to this compound (ANP5-28) immediately before secretion. nih.gov

In these neuronal cultures, Auriculin B was identified as a cellular congener of ANP. However, upon stimulation, the form of ANP released was identified as this compound. nih.gov This indicates a post-translational processing event that cleaves an N-terminal amino acid from Auriculin B to yield this compound. This finding has led to the suggestion that this compound, rather than Auriculin B, may be the endogenous ligand for ANP receptors in the central nervous system. nih.gov While the specific enzymes responsible for this final cleavage step in hypothalamic neurons are not fully detailed, the processing of pro-ANP in other systems, such as the heart, involves serine proteases like furin and corin. urgencemonastir.com

Modulation of Renin Release from Juxtaglomerular Cells

This compound is a potent modulator of the renin-angiotensin-aldosterone system (RAAS), a critical pathway for regulating blood pressure and fluid balance. A key action of this compound is the direct inhibition of renin release from the juxtaglomerular (JG) cells of the kidney. core.ac.uknih.gov

Studies using cultured renal juxtaglomerular cells have shown that atrial natriuretic peptide (ANP) strongly inhibits renin release in a dose-dependent manner. core.ac.uknih.gov This inhibitory effect is paralleled by an increase in cellular cGMP levels. core.ac.uknih.gov The link between cGMP and renin inhibition is further supported by findings that a cGMP-phosphodiesterase inhibitor enhances the effect of ANP, while a guanylate cyclase inhibitor blocks it. core.ac.uknih.gov

Importantly, the inhibitory action of this compound on renin release appears to be independent of changes in intracellular calcium concentration. core.ac.uknih.gov ANP does not alter the influx of 45Ca2+ into JG cells or the intracellular calcium signal. core.ac.uknih.gov This contrasts with stimuli that increase renin release by decreasing intracellular calcium. mcw.edu Therefore, the evidence strongly suggests that this compound inhibits renin secretion from juxtaglomerular cells through a cGMP-dependent signaling pathway that does not involve alterations in intracellular calcium. core.ac.uknih.gov

Structure Activity Relationships and Comparative Studies of Atriopeptin Iii

Significance of Amino Acid Sequence and Terminal Residues for Biological Potency

The biological potency of Atriopeptin III is intrinsically linked to its specific amino acid sequence and the structure of its termini. The atriopeptins are all derived from a common precursor and share a core 17-amino acid ring formed by a cystine disulfide bridge, a feature essential for significant biological activity. nih.govnih.govebm-journal.org Studies using a synthesized linear version of this compound, which has the same amino acid sequence but lacks the disulfide bond, demonstrated very limited bioactivity, confirming the critical role of this cyclic structure. nih.gov

While the 17-membered ring is fundamental, the amino acid extensions at the N-terminus and C-terminus are crucial for defining the specific potency and spectrum of biological effects. nih.gov

C-Terminal Residues: The C-terminus is a primary determinant of vasorelaxant activity. ahajournals.orgnih.gov this compound possesses a Phe-Arg-Tyr extension at its C-terminus. nih.gov The presence of the phenylalanine-arginine (Phe-Arg) dipeptide, which is also present in Atriopeptin II, is considered critical for potent vasorelaxant properties. nih.govahajournals.org Peptides lacking this C-terminal extension, such as Atriopeptin I, are substantially less effective as vasodilators. ahajournals.orgnih.gov However, in certain specific cellular actions, such as the inhibition of Ca2+-ATPase in human red blood cell membranes, the full C-terminal Phe-Arg-Tyr sequence of this compound was found to be unnecessary. ahajournals.org

N-Terminal Residues: The N-terminal residues also play a significant role. For instance, the N-terminal Ser-Ser sequence of this compound has been identified as important for its inhibitory action on Ca2+-ATPase. ahajournals.org Furthermore, research has shown that amino-terminal extensions to the this compound structure can markedly enhance its natriuretic and diuretic effects without a corresponding increase in its renal vasodilatory response. nih.gov This suggests a heterogeneity of atriopeptin receptors in renal tubular and vascular tissues, with different structural requirements for activation. nih.gov The major circulating form of the low-molecular-weight atrial peptide in rats has been identified as an N-terminally extended version of this compound, specifically Ser-Leu-Arg-Arg-APIII. nih.gov

Comparative Pharmacological Activities of this compound, Atriopeptin I, and Atriopeptin II

Atriopeptins I, II, and III are closely related peptides that differ in the length of their C-terminal extensions, leading to distinct pharmacological profiles, particularly concerning their vascular effects. nih.gov

Atriopeptin I (API): This 21-amino acid peptide lacks the C-terminal Phe-Arg extension. ahajournals.org It is a potent relaxant of intestinal smooth muscle but is considered impotent or significantly less potent as a relaxant of vascular smooth muscle in isolated tissue preparations. nih.govahajournals.org Truncation of the C-terminus, as seen in API, leads to a 100-fold decrease in vascular potency compared to Atriopeptin II. ahajournals.org Despite its weak in vitro vasodilator activity, intravenous administration of API to anesthetized rats can produce hypotension and diuresis. ahajournals.orgnih.gov However, in anesthetized dogs, API is inactive. ahajournals.orgnih.gov

Atriopeptin II (APII) and this compound (APIII): APII is a 23-amino acid peptide with a C-terminal Phe-Arg extension, while APIII is a 24-amino acid peptide with a Phe-Arg-Tyr extension. nih.gov This C-terminal extension endows both peptides with potent vasorelaxant activity, making them considerably more effective than API in relaxing pre-contracted aortic strips and dilating renal blood vessels. ahajournals.orgnih.gov In some studies, APII and APIII have been found to be equipotent. For example, they showed equal potency in relaxing the smooth muscle layers of the rat portal vein. nih.gov Their potent vasorelaxant property is a key differentiator from API. ahajournals.org

The following table summarizes the comparative vasorelaxant potency of the atriopeptins on norepinephrine-constricted rabbit aorta strips.

| Peptide | Description | Relative Potency (Rabbit Aorta Relaxation) |

|---|---|---|

| This compound (APIII) | 24 amino acids with Phe-Arg-Tyr C-terminus | Extremely Potent |

| Atriopeptin II (APII) | 23 amino acids with Phe-Arg C-terminus | Extremely Potent |

| Atriopeptin I (API) | 21 amino acids, lacks Phe-Arg C-terminus | 100-fold less potent than APII |

| Core Peptide (residues 3-19) | 17-amino acid ring, lacks N- and C-termini | Essentially Inactive |

Analog Synthesis and Structure-Function Elucidation

The chemical synthesis of this compound and its analogs has been a powerful tool for elucidating its structure-function relationships. By systematically modifying the peptide's structure, researchers can identify which components are essential for its various biological activities. nih.govnih.gov

Key findings from analog synthesis studies include:

The Disulfide Ring: The necessity of the cyclic structure formed by the disulfide bond was confirmed when a synthesized linear analog of APIII, with an identical primary sequence but no bond, showed very limited biological activity. nih.gov

N-Terminal Modifications: An analog of APIII where the N-terminal Ser-Ser residues were deleted was found to be equipotent to the parent molecule but exhibited a longer half-life in vivo, demonstrating that modifications can be made to improve pharmacokinetic properties without sacrificing potency. nih.gov

Separation of Biological Effects: Researchers have successfully created analogs that separate the diuretic and hypotensive effects of this compound. One such analog, [D-Ala-5, D-Arg-23] AP III, was found to be nearly 10 times as potent as APIII in diuretic activity, while its hypotensive (blood pressure-lowering) activity increased by only 50%. nih.gov Conversely, another analog, des[Ser-15, Gly-16, Leu-17, Gly-18, Asn-20, Ser-21] AP III, retained about 60% of the hypotensive activity of APIII but was only 15% as potent in diuretic activity. nih.gov These findings strongly suggest that the diuretic and vascular effects of this compound can be dissociated and may be mediated by different receptor interactions.

Defining Receptor Interaction Sites: In a study on human red blood cell Ca2+-ATPase, analogs were used to define specific structural requirements. It was found that human and rat atrial peptides containing the N-terminal Ser-Leu-Arg-Arg sequence were inactive, indicating this sequence must be cleaved to activate the peptide in this system. ahajournals.org The same study showed that an analog missing the N-terminal Ser-Ser residues (human ANF fragment 129-150) also had no effect, defining the importance of these residues for this particular action. ahajournals.org

Pathophysiological Significance of Atriopeptin Iii Dysregulation

Cardiovascular Pathologies

The cardiovascular system is a primary target for the actions of Atriopeptin III. Its influence on blood pressure, fluid balance, and vascular smooth muscle cells positions it as a key player in several cardiovascular pathologies. ontosight.ai

Role in Hypertension Development and Maintenance

This compound contributes to blood pressure regulation through several mechanisms, including vasodilation, which reduces total peripheral resistance, and promotion of sodium and water excretion by the kidneys, which decreases blood volume. ontosight.aiahajournals.org It also inhibits the secretion of aldosterone, a hormone that promotes sodium retention and elevates blood pressure. ontosight.ai Dysregulation in the atriopeptin system can contribute to the development and maintenance of hypertension. In individuals with hypertension, there may be a relative or absolute deficiency of this compound, or a blunted response to its effects. oup.com Studies in hypertensive rats have shown that administration of this compound can lead to a sustained reduction in blood pressure. ahajournals.org

Implications in Congestive Heart Failure

In congestive heart failure (CHF), the heart's pumping ability is impaired, leading to increased cardiac filling pressures and volume overload. nih.gov This state of increased atrial stretch leads to a compensatory increase in the secretion of atriopeptin. genscript.compsu.edu Elevated plasma levels of this compound are a characteristic finding in patients with CHF. genscript.compsu.edu This increase is an adaptive response aimed at counteracting the sodium and water retention and vasoconstriction that characterize the condition. psu.edunih.gov However, in advanced stages of CHF, a state of "natriuretic peptide resistance" may develop, where the kidneys and vasculature become less responsive to the beneficial effects of this compound. nih.gov Despite the elevated levels, the peptide's ability to promote natriuresis and vasodilation is diminished, contributing to the progression of the disease. nih.gov Studies have shown that infusion of synthetic a-human atrial natriuretic polypeptide can decrease pulmonary capillary wedge pressure and increase stroke volume index in patients with CHF. ahajournals.org

Association with Atherosclerosis Mechanisms

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in the arteries, is another condition where this compound dysregulation may play a role. Research suggests that this compound can inhibit the growth of vascular smooth muscle cells, a key component of atherosclerotic plaques. ontosight.ai Furthermore, Atrial Natriuretic Peptide (ANP), the family to which this compound belongs, may help preserve arterial vasorelaxation, a function often impaired in atherosclerosis. nih.gov Increased endothelial cell permeability is considered an initial step in atherosclerosis, and ANP has been shown to inhibit thrombin-induced increases in the permeability of endothelial monolayers. nih.gov

Renal Pathologies

The kidneys are a major target organ for this compound, where it plays a crucial role in regulating sodium and water balance. ontosight.ai Consequently, dysregulation of this peptide is significantly involved in various renal pathologies.

Contribution to Chronic Renal Failure and Volume Overload Management

Chronic renal failure (CRF) is often associated with volume overload and hypertension. nih.govnih.gov In patients with CRF, plasma levels of immunoreactive atrial natriuretic hormone, including this compound, are often elevated. umich.edu This elevation is considered an adaptive response to the volume retention and hypertension associated with renal disease. umich.edu Studies in rats with chronic renal failure have demonstrated that an infusion of this compound can produce a significant natriuretic and diuretic effect, primarily by increasing the glomerular filtration rate (GFR). nih.govnih.gov This suggests that this compound may be a valuable agent in managing volume overload in patients with chronic renal failure. nih.govnih.gov

| Research Finding | Organism | Effect of this compound Infusion | Reference |

| Increased urinary volume | Rat (with chronic renal failure) | 4.4-fold increase | nih.govnih.gov |

| Increased sodium excretion | Rat (with chronic renal failure) | 9 to 12-fold increase | nih.govnih.gov |

| Decreased systemic blood pressure | Rat (with chronic renal failure) | 20% reduction | nih.govnih.gov |

| Increased glomerular filtration rate | Rat (with chronic renal failure) | 24% rise | nih.govnih.gov |

Impact on Renal Allograft Function

The role of this compound in the context of renal transplantation has been investigated with the hope of improving immediate allograft function, particularly in cases of ischemic injury. nih.govnih.gov Animal studies have shown a protective effect of atrial natriuretic factor in models of renal ischemia. nih.gov In a study on rats with ischemically injured kidneys, infusion of this compound improved urinary flow, sodium excretion, and the recovery of the glomerular filtration rate. nih.gov However, a double-blind, randomized study in human recipients of cadaveric kidneys found no discernible beneficial effect of a 12-hour intravenous infusion of this compound on immediate allograft creatinine (B1669602) clearance or sodium excretion compared to a placebo. nih.gov

| Study Type | Subject | Outcome | Reference |

| Experimental Study | Rats with ischemic kidney injury | Improved urinary flow, sodium excretion, and GFR recovery | nih.gov |

| Double-Blind Randomized Study | Human renal allograft recipients | No significant improvement in creatinine clearance or sodium excretion | nih.gov |

Methodological Approaches in Atriopeptin Iii Research

In Vivo Experimental Models

In vivo studies are crucial for understanding the integrated physiological effects of Atriopeptin III within a living organism. These models allow for the examination of complex interactions between different organ systems in response to the peptide.

Genetically Modified and Disease Models

To elucidate the role of this compound in pathological states, researchers have utilized various animal models of disease, most notably those for hypertension and renal failure.

Spontaneously Hypertensive Rats (SHR): The spontaneously hypertensive rat (SHR) is a widely used model for studying hypertension. Research has shown that intravenous administration of this compound to anesthetized SHR leads to a significant, dose-dependent decrease in mean arterial pressure without a significant change in heart rate. nih.gov Interestingly, both the atrial and plasma levels of immunoreactive atriopeptin are higher in SHR compared to their normotensive Wistar-Kyoto (WKY) counterparts, suggesting a potential compensatory upregulation of the atriopeptin system in response to hypertension. nih.gov However, studies on isolated tissues from SHR have revealed a hyporesponsiveness of aortic smooth muscle to the vasorelaxant effects of this compound, particularly when contractions are induced by potassium chloride. nih.gov This suggests a decreased sensitivity at the tissue level, which may contribute to the hypertensive state despite elevated circulating levels of the peptide.

Chronic Renal Failure Models: The efficacy of this compound has also been investigated in models of chronic renal failure. In rats with renal failure induced by a 5/6 nephrectomy, a continuous infusion of this compound resulted in a 20% reduction in systemic blood pressure. nih.gov This was accompanied by a significant 24% increase in the glomerular filtration rate (GFR), a 4.4-fold increase in urine volume, and a 9 to 12-fold increase in sodium excretion. nih.gov Notably, the fractional excretion of sodium was particularly high in animals with severely compromised initial GFR. nih.gov Similar natriuretic and diuretic effects were observed in other models of chronic renal failure, such as those induced by adenine (B156593) feeding or subtotal nephrectomy, indicating that the remaining nephrons retain their sensitivity to this compound. nih.gov These findings highlight the potential of this compound to promote fluid and electrolyte excretion even in the context of significantly reduced renal mass. nih.govnih.gov

| Experimental Model | Key Findings with this compound | Reference |

|---|---|---|

| Spontaneously Hypertensive Rats (SHR) | Decreased mean arterial pressure; Higher endogenous atriopeptin levels compared to WKY rats; Aortic smooth muscle hyporesponsive to vasorelaxation. | nih.govnih.gov |

| Chronic Renal Failure (5/6 nephrectomy) | Reduced blood pressure; Increased GFR, urine volume, and sodium excretion. | nih.gov |

| Chronic Renal Failure (Adenine-fed/Subtotal nephrectomy) | Potent natriuretic and diuretic effects, indicating retained nephron sensitivity. | nih.gov |

Conscious and Anesthetized Animal Studies for Physiological Responses

The physiological state of the animal model, particularly whether it is conscious or anesthetized, can significantly influence the observed responses to this compound. Anesthesia can alter cardiovascular reflexes and baseline physiological parameters, thereby affecting the action of the peptide.

Studies in conscious rats have shown that the effects of this compound can differ from those in anesthetized animals. For example, while this compound consistently lowers blood pressure in anesthetized rats, the response can be less pronounced in conscious animals. psu.edu Furthermore, in conscious rats, this compound can induce an increase in heart rate, a reflex response to the drop in blood pressure that is often blunted by anesthesia. psu.edu

The role of this compound in response to volume expansion also appears to be dependent on the state of consciousness. In anesthetized rats, acute volume expansion leads to both a pronounced diuresis and natriuresis, as well as an increase in plasma atriopeptin levels. capes.gov.brpnas.org However, in conscious rats, a similar volume expansion induces a robust diuretic and natriuretic response without a corresponding increase in plasma atriopeptin. capes.gov.brpnas.org This suggests that in the conscious state, other mechanisms may be primarily responsible for the renal response to volume loading.

In Vitro Cellular and Tissue Preparations

In vitro methodologies allow for the direct examination of this compound's effects on specific tissues and cells, isolated from the complex systemic influences of a whole organism. These preparations are invaluable for dissecting the cellular and molecular mechanisms of action.

Isolated Blood Vessel and Organ Perfusion Systems

Isolated Aortic Strips and Mesenteric Resistance Vessels: Studies using isolated aortic strips have demonstrated the potent vasorelaxant activity of this compound, particularly in large conduit arteries. annualreviews.org However, its effects on smaller resistance vessels are more varied. annualreviews.org In isolated mesenteric resistance vessels from normotensive WKY rats, this compound effectively inhibits contractions induced by norepinephrine. sci-hub.senih.gov In contrast, vessels from SHR show a significantly reduced sensitivity to this inhibitory effect. sci-hub.senih.gov Interestingly, this compound has little to no effect on contractions induced by high potassium concentrations in vessels from either strain, suggesting a mechanism that is not primarily dependent on voltage-gated calcium channels. sci-hub.senih.gov Some studies have reported a lack of effect of this compound on isolated mesenteric and cerebral resistance arteries. nih.govahajournals.org

Isolated Perfused Kidneys: The isolated perfused kidney model has been instrumental in elucidating the renal actions of this compound. Early studies using this preparation suggested that an increase in GFR was a key component of the natriuretic response. annualreviews.org this compound has been shown to increase GFR, urine flow, and sodium excretion in isolated perfused rat kidneys. portlandpress.com In a model of ischemic acute renal failure, perfusion with this compound significantly improved renal plasma flow, inulin (B196767) clearance, and urine flow. nih.gov Furthermore, studies comparing the effects of this compound to loop diuretics in this system indicate that this compound's primary site of natriuretic action is proximal to the ascending loop of Henle. portlandpress.com

Cultured Cell Lines

Vascular Smooth Muscle Cells (VSMC): Cultured vascular smooth muscle cells have provided significant insight into the cellular mechanisms of this compound-induced vasodilation. This compound has been shown to attenuate the increase in intracellular free calcium induced by vasoconstrictors like vasopressin in cultured aortic smooth muscle cells. nih.govnih.gov This effect is associated with an inhibition of the contractile response of the cells. nih.gov The vasodilatory effect appears to be mediated, at least in part, by the stimulation of particulate guanylate cyclase and the subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govahajournals.org this compound has also been found to selectively stimulate Na+-K+-Cl- cotransport in VSMC, an effect that is dependent on cGMP. ahajournals.org

Glomerular Mesangial Cells: Glomerular mesangial cells, which play a role in regulating the glomerular filtration surface area, are another important target for this compound. In cultured rat glomerular mesangial cells, this compound inhibits the contraction induced by angiotensin II. nih.gov This inhibitory effect is associated with a significant stimulation of cGMP production. nih.gov Similarly, this compound has been shown to diminish the increase in intracellular calcium induced by vasopressin in these cells, further supporting its role in modulating mesangial cell contractility. nih.gov

Hypothalamic Neurons: The presence of Atriopeptin-like immunoreactivity in the brain suggests a role for this peptide as a neurotransmitter or neuromodulator. nih.gov Studies using cultured hypothalamic neurons have shown that these cells can synthesize and release atriopeptin. oup.com Furthermore, application of this compound to hypothalamic neurons in vivo can alter their spontaneous electrical activity, inhibiting the firing of some neurons and exciting others. nih.gov These findings provide evidence for a central role of this compound in cardiovascular regulation.

| In Vitro Preparation | Key Findings with this compound | Reference |

|---|---|---|

| Isolated Aortic Strips | Potent vasorelaxant activity. | annualreviews.org |

| Isolated Mesenteric Resistance Vessels | Inhibits norepinephrine-induced contractions in WKY but less so in SHR vessels. | sci-hub.senih.gov |

| Isolated Perfused Kidney | Increases GFR, urine flow, and sodium excretion; protective in ischemic renal failure. | annualreviews.orgportlandpress.comnih.gov |

| Cultured Vascular Smooth Muscle Cells | Attenuates vasoconstrictor-induced calcium increase; stimulates cGMP production and Na+-K+-Cl- cotransport. | nih.govnih.govahajournals.org |

| Cultured Glomerular Mesangial Cells | Inhibits angiotensin II-induced contraction; stimulates cGMP production. | nih.gov |

| Cultured Hypothalamic Neurons | Synthesized and released from neurons; alters neuronal firing rate. | oup.comnih.gov |

| Isolated Papillary Muscles | Induces early relaxation and decreases peak twitch tension. | ahajournals.org |

Isolated Cardiac Muscle Preparations

Isolated Papillary Muscles: To investigate the direct effects of this compound on cardiac muscle contractility, researchers have utilized isolated papillary muscle preparations. In these studies, this compound has been shown to induce an early onset of relaxation and a decrease in the peak twitch tension of both isometric and isotonic contractions in cat and rat papillary muscles. ahajournals.org This effect is similar to that produced by cGMP analogs and sodium nitroprusside, suggesting a common signaling pathway. ahajournals.org Interestingly, the effect of this compound, but not the other agents, is abolished by damage to the endocardial endothelial surface, indicating that the cardiac effects of this compound may be mediated through receptors on the endocardial endothelium. ahajournals.org

Erythrocyte Studies for Membrane Transport

While direct studies focusing on this compound and its specific transport across the erythrocyte membrane are not extensively detailed in the provided literature, red blood cells (erythrocytes) serve as valuable models for investigating membrane transport phenomena. The principles of these studies can be applied to understand how peptides like this compound might interact with cell membranes.

Erythrocytes are utilized due to their simple structure, lacking intracellular organelles, which makes the plasma membrane the primary subject of study. Research on erythrocyte membrane transport often involves the use of radiolabeled substances to trace their movement across the cell membrane. For instance, studies on ion transport, a process influenced by this compound in other cell types, frequently employ erythrocytes.

Methodologically, these studies involve isolating erythrocytes and incubating them in a solution containing the substance of interest, often radiolabeled. The process typically includes the following steps:

Isolation of Erythrocytes: Red blood cells are separated from whole blood by centrifugation.

Washing: The isolated cells are washed multiple times in an isotonic solution to remove plasma proteins and other interfering substances.

Incubation: The erythrocytes are then incubated in a buffer solution containing the molecule being studied (e.g., a radiolabeled ion or peptide).

Separation and Lysis: After incubation, the cells are separated from the incubation medium, and the amount of the substance that has been transported into the cells is measured. This often involves lysing the cells to release their intracellular contents.

Quantification: The amount of the transported substance is quantified, typically using techniques like scintillation counting for radiolabeled molecules. aaup.edu

These general principles are foundational for investigating the transport of various molecules across cell membranes and could be adapted for specific research on this compound. Studies on other substances, such as folate, have successfully identified binding proteins within the erythrocyte membrane, demonstrating the utility of this cell type in transport and receptor research. jci.org

Biochemical and Molecular Biology Techniques

Peptide Isolation, Purification, and Sequencing

The discovery and characterization of this compound, a member of the atrial natriuretic peptide (ANP) family, relied on a combination of sophisticated biochemical techniques. The general process involves the extraction of peptides from atrial tissue, followed by purification and determination of their amino acid sequence.

Initially, atrial extracts are prepared and subjected to various chromatographic techniques to separate the complex mixture of peptides. High-performance liquid chromatography (HPLC) is a crucial tool in this process, allowing for the separation of different peptide forms based on their physicochemical properties. capes.gov.brebm-journal.org

Once a purified peptide is obtained, its amino acid sequence is determined. This process, known as sequencing, reveals the primary structure of the peptide. capes.gov.brcapes.gov.br The synthesis of the peptide based on the determined sequence is then performed to confirm its biological activity and to produce larger quantities for further research. ebm-journal.org This combination of isolation, purification, and sequencing has been fundamental to identifying this compound and other related peptides from atrial extracts. annualreviews.org

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone in the study of this compound receptors. These assays are used to determine the affinity of this compound for its receptors and to characterize the receptor density in various tissues. nih.gov The basic principle involves incubating a preparation of receptors (which can be from tissue homogenates, cultured cells, or purified membranes) with a radiolabeled form of this compound or a related ligand. sygnaturediscovery.comsci-hub.se

There are several types of radioligand binding assays:

Saturation Binding Assays: In these experiments, the receptor preparation is incubated with increasing concentrations of a radiolabeled ligand. This allows for the determination of the equilibrium dissociation constant (Kd), a measure of the ligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density. nih.gov

Competition Binding Assays: These assays are used to determine the affinity of unlabeled compounds, including this compound, for the receptor. A fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. The ability of the unlabeled ligand to displace the radioligand is measured, and from this, the inhibitor constant (Ki) can be calculated. nih.gov

Kinetic Assays: These assays measure the rate at which a radioligand associates with and dissociates from the receptor, providing further insights into the binding mechanism. nih.gov

Through such assays, researchers have been able to characterize the specific receptors to which this compound binds. jci.orgnih.gov

Measurement of Second Messengers (e.g., cGMP, cAMP)

A key mechanism of action for this compound involves the stimulation of intracellular second messengers, most notably cyclic guanosine monophosphate (cGMP). The binding of this compound to its receptor activates particulate guanylate cyclase, leading to an increase in intracellular cGMP levels. ahajournals.organnualreviews.org This elevation in cGMP is considered a primary step in mediating the physiological effects of the peptide. annualreviews.org

The measurement of cGMP and another important second messenger, cyclic adenosine (B11128) monophosphate (cAMP), is typically performed using immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). These assays are highly sensitive and allow for the quantification of small amounts of these molecules in cell or tissue extracts.

Studies have shown that this compound and other ANPs cause a significant and dose-dependent increase in cGMP in target tissues. nih.govcore.ac.uk For example, in endothelial cells, Atrial Natriuretic Peptide (ANP) has been shown to cause a 5.5-fold increase in cGMP. physiology.org In contrast, the effect of this compound on cAMP levels can be more complex, with some studies reporting a decrease in cAMP levels. physiology.orgfrontiersin.org The timing of these second messenger responses is rapid, with maximal effects on cGMP and cAMP often observed within minutes of stimulation. physiology.org

| Second Messenger | Effect of this compound/ANP | Fold Change/Percentage Change | Cell Type | Citation |

| cGMP | Increase | 5.5-fold | Endothelial Cells | physiology.org |

| cGMP | Significant Increase | - | Glomerular Mesangial Cells | nih.gov |

| cAMP | Decrease | 75% Decrease | Endothelial Cells | physiology.org |

Calcium Mobilization and Ion Flux Studies

This compound influences intracellular calcium (Ca2+) levels and the movement of other ions across the cell membrane. These effects are critical to its physiological actions, such as vasorelaxation. nih.govnih.gov

Calcium Mobilization:

Studies in various cell types, including glomerular mesangial cells and vascular smooth muscle cells, have demonstrated that this compound can inhibit the increase in intracellular Ca2+ concentration ([Ca2+]i) induced by vasoconstrictors like arginine vasopressin (AVP). nih.gov The measurement of [Ca2+]i is often accomplished using fluorescent Ca2+ indicators, such as quin2. For instance, in one study, AVP increased [Ca2+]i from a basal level of 142.1 nM to 297.9 nM, an effect that was significantly diminished by this compound to 233.1 nM. nih.gov this compound alone typically does not affect basal [Ca2+]i. nih.gov

Ion Flux Studies:

This compound also affects the movement of ions like sodium (Na+), potassium (K+), and chloride (Cl-). These ion fluxes are often studied using radiotracers, such as 22Na and 45Ca.

Calcium Flux: this compound has been shown to inhibit AVP-stimulated 45Ca2+ efflux and uptake in mesangial cells. nih.gov In frog cardiac cells, this compound was found to have an inhibitory effect on the calcium current (Ic) when it was previously increased by isoprenaline. ahajournals.org

Sodium and Potassium Flux: In vascular smooth muscle cells, this compound has been found to specifically stimulate Na+-K+-Cl- cotransport in a concentration-dependent manner. ahajournals.org This effect appears to be mediated by the increase in intracellular cGMP. ahajournals.org However, this compound did not affect other sodium transport systems like the Na+-H+ exchange or the Na+-K+-ATPase in these cells. ahajournals.org Studies in rats have also shown that an analog of this compound inhibits sodium-dependent phosphate (B84403) transport in renal brush border membranes. ebm-journal.org

| Ion/Process | Effect of this compound | Experimental Model | Key Findings | Citation |

| Intracellular Ca2+ ([Ca2+]i) | Inhibits AVP-induced increase | Cultured Rat Mesangial Cells | AVP increased [Ca2+]i to 297.9 nM; this compound reduced this to 233.1 nM. | nih.gov |

| 45Ca2+ Efflux | Inhibits AVP-induced efflux | Cultured Rat Mesangial Cells | This compound blocked the increase in 45Ca2+ efflux caused by AVP. | nih.gov |

| Calcium Current (Ic) | Inhibits isoprenaline-elevated Ic | Frog Isolated Cardiac Cells | This compound decreased the elevated calcium current. | ahajournals.org |

| Na+-K+-Cl- Cotransport | Stimulates | Vascular Smooth Muscle Cells | Concentration-dependent stimulation mediated by cGMP. | ahajournals.org |

| Na+-dependent Phosphate Transport | Inhibits | Rat Renal Brush Border Membrane | Inhibited phosphate uptake in both superficial and juxtamedullary cortex vesicles. | ebm-journal.org |

Future Directions and Translational Potential of Atriopeptin Iii Research

Elucidating Novel Physiological and Pathophysiological Roles

While the primary cardiovascular and renal effects of atriopeptins are well-documented, ongoing research seeks to uncover their more subtle and context-dependent physiological and pathophysiological roles. physiology.org Secretion of atriopeptin is mainly regulated by atrial pressure. physiology.org While it can induce significant natriuresis at pharmacological doses, its role under normal physiological conditions appears to be more of a modulator of sodium excretion. physiology.org

Studies in autoimmune rats deficient in atriopeptin (AP) have shown that AP is crucial for the natriuretic response to acute intravascular volume loading. nih.gov However, it does not seem to be a key player in the response to chronic volume loading or in the regulation of blood pressure in spontaneously hypertensive rats. nih.gov This suggests a more nuanced role for atriopeptin in different physiological states.

Future research will likely focus on:

Neuro-hormonal Interactions: Atriopeptin is present in various brain regions and may act as a neuromodulator or neurotransmitter, influencing cerebral mechanisms through receptors in the circumventricular organs. physiology.org Further investigation into these interactions could reveal novel therapeutic targets for neurological and cardiovascular disorders.

Local Tissue Effects: Beyond its systemic effects, atriopeptin may have important local or paracrine actions in various organs. oup.com For instance, the synthesis of an atriopeptin-like protein has been demonstrated in the kidney, with its expression being upregulated in nephrotic conditions. physiology.org Understanding these local effects is critical for a complete picture of atriopeptin's function.

Role in Specific Pathologies: The involvement of atriopeptin in conditions beyond heart failure and hypertension is an area of active investigation. For example, its role in the pathophysiology of chronic renal failure is being explored, with studies showing its potent natriuretic and diuretic effects in rats with reduced renal mass. nih.gov Research into its role in other conditions like thyroid dysfunction has so far shown no significant difference in plasma AP concentrations between hyperthyroid, euthyroid, and hypothyroid human subjects. oup.com

Advanced Characterization of Atriopeptin Receptor Biology and Intracellular Signaling

The biological effects of Atriopeptin III are mediated through specific natriuretic peptide receptors (NPRs). ontosight.ai There are three main types of NPRs: NPR-A, NPR-B, and NPR-C. frontiersin.org ANP and BNP, another natriuretic peptide, primarily bind to NPR-A, which is a guanylyl cyclase-linked receptor. frontiersin.orgnih.gov This binding leads to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). ontosight.ainih.gov

Future research in this area will likely concentrate on:

Receptor Subtype Specificity and Function: Delving deeper into the distinct roles of each receptor subtype is crucial. While NPR-A and NPR-B are linked to guanylyl cyclase activity, NPR-C functions mainly as a clearance receptor, removing natriuretic peptides from circulation. frontiersin.orgnih.gov However, some evidence suggests NPR-C may also have signaling functions through G-protein coupled inhibition of adenylate cyclase. frontiersin.orgnih.gov

Signal Transduction Pathways: A more detailed understanding of the downstream signaling cascades initiated by cGMP is needed. nih.gov This includes identifying and characterizing the specific cGMP-dependent protein kinases, phosphodiesterases, and ion channels that mediate the cellular effects of this compound in different tissues. nih.govoup.com For example, in cardiac cells, this compound has been shown to delay the outward potassium current. merckmillipore.com

Receptor Regulation and Desensitization: Investigating the mechanisms that regulate the expression and sensitivity of atriopeptin receptors is essential for developing effective long-term therapies. Chronic exposure to high levels of natriuretic peptides can lead to receptor desensitization, a phenomenon that needs to be better understood and potentially overcome.

Development of Clinically Relevant this compound-Based Therapies

The potent vasodilatory and natriuretic properties of this compound make it an attractive candidate for therapeutic development, particularly for cardiovascular diseases. ontosight.ai Its potential has been explored in conditions like hypertension, heart failure, and coronary artery disease. ontosight.ai

Key areas for future therapeutic development include:

Novel Analogs and Delivery Systems: A significant challenge in using native this compound as a drug is its short biological half-life. mdpi.com Research is focused on developing synthetic analogs with improved stability and prolonged action. researchgate.netnih.gov For instance, one analog, [D-Ala-5, D-Arg-23] AP III, showed significantly higher diuretic activity than the parent compound. nih.gov Furthermore, novel delivery methods, such as gene therapy to ensure a continuous supply of the peptide, are being investigated and have shown promise in reducing blood pressure in hypertensive rats. ahajournals.org

Combination Therapies: Exploring the synergistic effects of this compound with other cardiovascular drugs could lead to more effective treatment strategies. For example, combining it with inhibitors of the renin-angiotensin-aldosterone system could offer a multi-pronged approach to managing hypertension and heart failure. physiology.orgresearchgate.net

Targeting Specific Patient Populations: Identifying patient subgroups who are most likely to benefit from atriopeptin-based therapies is a critical step towards personalized medicine. This could include patients with resistant hypertension or specific forms of heart failure. researchgate.net Studies have already demonstrated the effectiveness of this compound in a rat model of chronic renal failure, suggesting its utility in this patient population. nih.gov

Integration of this compound Biomarkers in Disease Diagnostics and Prognostics

Fragments of the ANP precursor, including this compound, are used as biomarkers for various cardiovascular diseases. wikipedia.org Elevated levels of natriuretic peptides are often found in patients with heart failure and can serve as indicators of disease severity and prognosis. nih.govahajournals.org

Future efforts in this domain will likely involve:

Improving Diagnostic Accuracy: Research is ongoing to refine the use of atriopeptin-related peptides as diagnostic markers. This includes developing more sensitive and specific assays to measure different fragments of the ANP precursor. ahajournals.org For example, mid-regional pro-atrial natriuretic peptide (MRproANP) has been identified as a highly sensitive biomarker for ruling out acute heart failure. wikipedia.org

Prognostic Value in Various Diseases: Expanding the prognostic utility of atriopeptin biomarkers beyond heart failure is a key objective. Studies have already indicated their potential in predicting long-term outcomes after acute myocardial infarction. nih.gov Further research could establish their value in predicting the course of other cardiovascular and renal diseases.

Monitoring Therapeutic Response: Atriopeptin biomarkers could also be used to monitor the effectiveness of cardiovascular therapies. nih.gov A decrease in the levels of these peptides following treatment could indicate a positive response and help guide further clinical management.

Interactive Data Table: Research Findings on this compound

| Research Area | Key Finding | Implication | Reference(s) |

|---|---|---|---|

| Physiology | Crucial for natriuretic response to acute intravascular volume loading. | Highlights a specific role in managing sudden changes in blood volume. | nih.gov |

| Pathophysiology | Potent natriuretic/diuretic agent in rats with chronic renal failure. | Potential therapeutic for volume overload in chronic kidney disease. | nih.gov |

| Receptor Biology | Binds to NPR-A leading to cGMP production. | Underpins its vasodilatory and natriuretic effects. | ontosight.ainih.gov |

| Therapeutics | Synthetic analogs can have enhanced diuretic activity. | Opportunity to develop more potent drugs. | nih.gov |

| Biomarkers | Elevated levels are associated with heart failure severity. | Useful for diagnosis, prognosis, and monitoring of heart failure. | nih.govwikipedia.orgahajournals.org |

Q & A

Q. What structural and functional characteristics of Atriopeptin III make it a critical tool for studying natriuretic peptide signaling pathways?

this compound (ANP 127-150) is a 24-amino acid peptide containing a Cys3-Cys19 disulfide bond critical for its tertiary structure and biological activity. Its sequence (SSCFGGRIDRIGAQSGLGCNSFRY) allows selective binding to the atrial natriuretic peptide (ANP) receptor, activating cyclic GMP-dependent pathways. Researchers often use it to study vasodilation and sodium excretion mechanisms via in vitro receptor-binding assays and in vivo hemodynamic measurements in rodent models . Methodologically, structural stability studies (e.g., circular dichroism spectroscopy) and functional assays (e.g., isolated aortic ring relaxation) are essential to validate its activity .

Q. How can researchers design experiments to differentiate this compound’s effects from other natriuretic peptides (e.g., BNP, CNP)?

Comparative studies require:

- Receptor specificity assays : Use HEK-293 cells transfected with NPR-A (ANP/BNP receptor) vs. NPR-B (CNP receptor) to test ligand selectivity.

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via radiolabeled this compound in animal models.

- Functional endpoints : Compare natriuretic responses (urine output, sodium excretion) in knockout rodent models lacking specific receptors .

Q. What are the methodological considerations for ensuring reproducibility in this compound studies involving animal models of hypertension?

Key steps include:

- Standardizing animal strains (e.g., spontaneous hypertensive rats vs. angiotensin II-induced models).

- Validating peptide purity (>95% via HPLC) and administration routes (intravenous vs. subcutaneous).

- Controlling for circadian rhythms by conducting experiments at consistent times .

Advanced Research Questions

Q. How do discrepancies in this compound’s efficacy across renal failure models inform mechanistic hypotheses?

this compound improves renal function in ureteral obstruction models but shows limited efficacy in chronic kidney disease (CKD) models. This suggests:

- Pathway saturation : NPR-A receptor downregulation in CKD may limit responsiveness.

- Experimental design : Researchers should measure renal cGMP levels and receptor density via Western blot to correlate efficacy with target availability . Contradictory data may arise from variations in disease progression stages or peptide dosing regimens .

Q. What strategies address this compound’s instability in polymeric drug delivery systems (e.g., PLGA microspheres)?

Stability challenges include peptide aggregation and hydrolysis. Solutions involve:

- Formulation optimization : Use lyophilization with cryoprotectants (e.g., trehalose) and acidic PLGA blends to minimize pH-dependent degradation.

- Analytical validation : Monitor integrity via MALDI-TOF mass spectrometry and bioactivity assays post-encapsulation.

Q. How can researchers reconcile conflicting data on this compound’s role in cardiac fibrosis?

Some studies report anti-fibrotic effects via NPR-A/cGMP, while others show no effect. Methodological considerations:

- Model specificity : Test in pressure-overload vs. ischemia-reperfusion fibrosis models.

- Endpoint selection : Quantify collagen deposition (Masson’s trichrome staining) and TGF-β1 levels.

- Statistical rigor : Use multivariate regression to control for confounding variables (e.g., baseline blood pressure) .

Methodological Frameworks

Q. What criteria should guide the selection of disease models for this compound studies?

Apply the PICO framework :

Q. How can the FINER criteria improve hypothesis generation for this compound research?

Ensure hypotheses are:

- Feasible : Access to validated animal models and analytical tools (e.g., LC-MS for peptide quantification).

- Novel : Explore understudied pathways (e.g., cGMP-independent effects via NPR-C receptors).

- Ethical : Adhere to ARRIVE guidelines for humane endpoints in animal studies .

Data Analysis and Reporting

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Report confidence intervals and effect sizes to avoid Type I/II errors. For longitudinal studies, mixed-effects models account for intra-subject variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.